Yttrium(III) butoxide solution

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

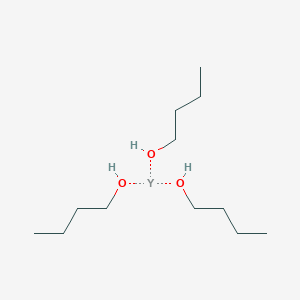

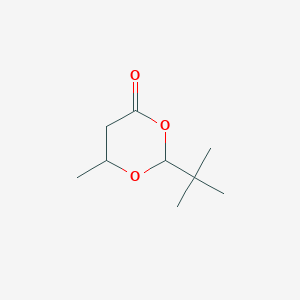

Yttrium(III) butoxide solution is a biochemical used for proteomics research . Its molecular formula is Y(OC4H9)3 and has a molecular weight of 308.25 .

Synthesis Analysis

Yttrium oxide is an important starting point for inorganic compounds. For organometallic chemistry, it is converted to YCl3 in a reaction with concentrated hydrochloric acid and ammonium chloride .Molecular Structure Analysis

The molecular structure of Yttrium(III) butoxide solution is represented by the formula Y(OC4H9)3 . The InChI representation of the molecule is 1S/3C4H10O.Y/c31-2-3-4-5;/h35H,2-4H2,1H3 .Chemical Reactions Analysis

Yttrium(III) butoxide solution is used as a catalyst and is suitable for reactions involving yttrium . It is also used as a precursor to composite film electrode for solid oxide fuel cells .Physical And Chemical Properties Analysis

Yttrium(III) butoxide solution has a concentration of 0.5 M in toluene . It has a refractive index of n20/D 1.495, a boiling point of 109 °C, and a density of 0.9 g/mL at 25 °C . It is stable in air in bulk form, due to the formation of a protective oxide, Y2O3, film on its surface .Aplicaciones Científicas De Investigación

Precursor for Advanced Materials

Yttrium(III) butoxide: serves as a precursor for synthesizing various advanced materials. It’s particularly useful in the production of yttrium oxide (Y2O3) nanoparticles , which have applications in electronics and optics due to their high dielectric constant and thermal stability .

Solid Oxide Fuel Cells

This compound is used to create composite film electrodes for solid oxide fuel cells (SOFCs) . SOFCs are a type of fuel cell that generates electricity through the electrochemical conversion of a fuel, and yttrium-based compounds can improve their efficiency and durability .

Biomedical Imaging

In the biomedical field, yttrium compounds derived from yttrium(III) butoxide are used for imaging purposes . They can be doped with other rare-earth elements to create materials that are useful in magnetic resonance imaging (MRI) and other imaging techniques .

Photodynamic Therapy

Yttrium(III) butoxide is also a starting material for compounds used in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that kill nearby cells, often used in cancer treatment .

Optoelectronics

The optoelectronic industry benefits from yttrium-based materials for their phosphorescent properties . These materials are used in devices that require light emission , such as LEDs and lasers, where yttrium compounds act as host materials for phosphors .

Catalysis

Yttrium(III) butoxide functions as a catalyst in various chemical reactions. Its ability to form stable complexes with organic molecules makes it valuable in synthetic organic chemistry, particularly in asymmetric synthesis .

Mecanismo De Acción

Target of Action

Yttrium(III) butoxide solution is primarily used as a precursor to composite film electrodes for solid oxide fuel cells . The primary target of this compound is the fuel cell electrode , where it plays a crucial role in the generation of electricity.

Result of Action

The result of Yttrium(III) butoxide solution’s action is the formation of a composite film electrode in solid oxide fuel cells . This electrode facilitates the flow of electricity, enabling the fuel cell to generate power.

Safety and Hazards

Yttrium(III) butoxide solution is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), reproductive toxicant (Category 2), and specific target organ toxicant (Category 3 for the central nervous system and Category 2 for inhalation) . It may be fatal if swallowed and enters airways .

Direcciones Futuras

Yttrium oxide is widely used to make phosphors, yttria lasers, gas lighting, dental ceramics, microwave filters, superconductors, high-temperature coatings, and heat radiators . The modification of yttrium (III) oxide particles by simultaneous adsorption of poly (acrylic acid) and poly (ethylene glycol) has potential applications in wastewater treatment .

Propiedades

IUPAC Name |

butan-1-ol;yttrium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOMPYFFBAELGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butan-1-ol;yttrium | |

CAS RN |

111941-71-0 |

Source

|

| Record name | Yttrium butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)

![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)